molecular formula C14H21NO B14261139 N-hexyl-3-methylbenzamide CAS No. 349403-63-0

N-hexyl-3-methylbenzamide

Cat. No.: B14261139
CAS No.: 349403-63-0
M. Wt: 219.32 g/mol
InChI Key: YDRYQLGZSXFHEP-UHFFFAOYSA-N
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Description

N-hexyl-3-methylbenzamide is an organic compound with the molecular formula C14H21NO. It is a derivative of benzamide, where the benzene ring is substituted with a hexyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-3-methylbenzamide can be synthesized through the reaction of 3-methylbenzoic acid with hexylamine. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as copper-based metal-organic frameworks can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 3-methylbenzoic acid derivatives.

    Reduction: Formation of N-hexyl-3-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-hexyl-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-hexyl-3-methylbenzamide involves its interaction with specific molecular targets. In the case of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby preventing them from detecting human odors . The compound may also interact with enzymes and proteins, leading to its observed biological effects.

Comparison with Similar Compounds

N-hexyl-3-methylbenzamide can be compared with other similar compounds such as:

    N,N-diethyl-3-methylbenzamide (DEET): A widely used insect repellent with a similar structure but different alkyl groups.

    N-methylbenzamide: Lacks the hexyl group and has different chemical properties.

    N-hexylbenzamide: Similar structure but without the methyl group on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

349403-63-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-hexyl-3-methylbenzamide

InChI

InChI=1S/C14H21NO/c1-3-4-5-6-10-15-14(16)13-9-7-8-12(2)11-13/h7-9,11H,3-6,10H2,1-2H3,(H,15,16)

InChI Key

YDRYQLGZSXFHEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=CC(=C1)C

Origin of Product

United States

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